![molecular formula C18H14FNO3 B2683525 N-(2-methoxyphenyl)-2-(9-methyl-2-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)acetamide CAS No. 1031961-22-4](/img/structure/B2683525.png)
N-(2-methoxyphenyl)-2-(9-methyl-2-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)acetamide
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Description
N-(2-methoxyphenyl)-2-(9-methyl-2-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C18H14FNO3 and its molecular weight is 311.312. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenyl)-2-(9-methyl-2-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-2-(9-methyl-2-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Compounds within the tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin and related classes have been synthesized and evaluated for their antimicrobial properties. Preliminary testing of these compounds has revealed significant activity against various microbial strains. For instance, certain derivatives have shown potent activity against Candida albicans, with minimal inhibitory concentrations indicating potential as antifungal agents. Additionally, variants of these compounds have exhibited notable antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, highlighting their potential as broad-spectrum antimicrobial agents (Soliman et al., 2009).
Anticancer Applications
Research into the anticancer applications of related compounds has shown promising results. Novel derivatives have been synthesized and screened for their antitumor activities across various cancer cell lines. Some compounds demonstrated potent activity comparable to standard chemotherapy agents, indicating their potential in cancer treatment. The structural motifs found in these compounds, including the thienopyrimidin and triazolopyrimidin frameworks, are central to their biological activities and offer a platform for developing new anticancer therapies (Hafez & El-Gazzar, 2017).
Chemical Synthesis and Modification
The chemical framework of the mentioned compound also lends itself to various chemical synthesis and modification studies. Researchers have developed methodologies for synthesizing novel fused and heterocyclic compounds based on the thienopyrimidine core. These synthetic strategies enable the exploration of new pharmacologically active compounds by introducing different functional groups and modifications, expanding the chemical diversity and potential applications in drug discovery (Bhuiyan et al., 2006).
properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3/c1-2-23-18(22)16-11-20(13-9-7-12(19)8-10-13)17(21)15-6-4-3-5-14(15)16/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOPUFDCGVUZBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate |
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